molecular formula C24H23F3O3 B15204679 Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- CAS No. 80843-63-6

Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-

Cat. No.: B15204679
CAS No.: 80843-63-6
M. Wt: 416.4 g/mol
InChI Key: VFDJYLNAYQDNOS-UHFFFAOYSA-N
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Description

The compound Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- features a central benzene ring with two distinct substituents:

  • Substituent 1: A bulky ((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl) group. This includes a difluoromethoxy (OCHF₂) moiety, which is electron-withdrawing due to the electronegativity of fluorine atoms.

Such compounds are typically intermediates in pharmaceuticals or agrochemicals, leveraging fluorine's bioisosteric properties for enhanced binding affinity and reduced degradation .

Properties

CAS No.

80843-63-6

Molecular Formula

C24H23F3O3

Molecular Weight

416.4 g/mol

IUPAC Name

1-(difluoromethoxy)-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C24H23F3O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3

InChI Key

VFDJYLNAYQDNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluoromethoxyphenyl and fluorophenoxybenzene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents, catalysts, and base reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylpropoxy group (-O-CH(CH₃)-C(CH₃)₂-) may undergo nucleophilic substitution at the central carbon if a suitable leaving group (e.g., halide) is present. For example:

  • Alkoxy displacement : Under acidic or basic conditions, the ether oxygen could act as a leaving group, though this is less common without activation.

  • Quaternary carbon reactivity : The tertiary carbon adjacent to the oxygen in the 2-methylpropoxy group is sterically hindered, limiting SN2 mechanisms but potentially allowing SN1 pathways in polar solvents.

Key Factors :

Reaction TypeConditionsLikelihood
SN1Protic solvents (e.g., H₂O/EtOH), heatLow (steric hindrance)
SN2Polar aprotic solvents (e.g., DMF), strong baseVery low

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by the electron-withdrawing substituents:

  • Directing Effects :

    • The difluoromethoxy group (-OCF₂-) is strongly meta-directing due to its electron-withdrawing nature.

    • The fluorophenoxy group (-O-C₆H₄-F) is para/meta-directing, further deactivating the ring.

Predicted EAS Reactivity :

PositionNitrationSulfonationHalogenation
Meta to -OCF₂ModerateLowLow
Para to -O-C₆H₄-FLowVery lowVery low

Experimental data for analogous compounds (e.g., 3-phenoxybenzyl ethers) show yields <20% in nitration due to deactivation .

Oxidation

  • Ether cleavage : Strong oxidizing agents (e.g., KMnO₄/H⁺) could break the methylpropoxy ether into ketones or carboxylic acids, though steric bulk may impede this.

  • Fluorine stability : The C-F bonds in difluoromethoxy and fluorophenoxy groups resist oxidation under standard conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halide or boronate functionalities are introduced:

  • Suzuki Coupling : Replacement of a halogen (e.g., -Br) at the meta position with aryl boronic acids.

  • Buchwald-Hartwig Amination : Requires aryl halides and amines, but the electron-deficient ring may slow oxidative addition .

Example Protocol :

StepReagents/ConditionsOutcome
BrominationBr₂/FeBr₃, 0°CMeta-brominated derivative
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, Ar-B(OH)₂, 80°CBiaryl product

Degradation Pathways

  • Hydrolytic degradation : The ether linkage may hydrolyze under strongly acidic (HCl/Δ) or basic (NaOH/Δ) conditions, yielding phenol and alcohol derivatives.

  • Photodegradation : UV exposure could cleave the C-O bond in the difluoromethoxy group, releasing fluoride ions.

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupsEAS ReactivityNucleophilic Substitution
Target compound-OCF₂, -O-C₆H₄-F, branched etherLowLow
3-Phenoxybenzyl ether -O-C₆H₅, linear etherModerateModerate
Difluoromethoxybenzene-OCF₂Very lowNone

Scientific Research Applications

Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- is a complex organic compound with the molecular formula C24H23F3O3C_{24}H_{23}F_3O_3 and a molecular weight of approximately 416.43 g/mol . It features a benzene ring substituted with various functional groups, including a difluoromethoxy group and a fluorophenoxy group. The presence of these fluorinated substituents suggests potential applications in pharmaceuticals and agrochemicals due to their unique electronic properties and biological activities.

Potential Applications

  • Pharmaceuticals and Agrochemicals : The fluorinated substituents on the benzene ring indicate potential applications in these fields due to their unique electronic properties and biological activities.
  • Interaction Studies : Crucial for understanding how Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- interacts with biological targets. Preliminary studies could include:
    • Binding assays: To assess the affinity of the compound for specific protein targets.
    • Cell-based assays: To evaluate its effects on cellular functions.

These studies could elucidate the therapeutic potential and safety profile of the compound.

Chemical Reactivity

The chemical reactivity of Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- can be explored through various synthetic pathways. The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like difluoromethoxy and fluorophenoxy. Additionally, it may participate in electrophilic aromatic substitution reactions, where the aromatic ring can react with electrophiles under suitable conditions.

Several compounds share structural similarities with Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)Contains a fluorophenyl groupPotential anti-inflammatoryLacks difluoromethoxy group
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)Contains a chlorophenyl groupAntimicrobial propertiesChlorine instead of fluorine
Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)Contains a bromophenyl groupAnticancer activityBromine substituent affects reactivity

Mechanism of Action

The mechanism of action of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name (CAS) Key Substituents Electronic Effects Molecular Weight (g/mol)
Target Compound -OCHF₂, -O-C₆H₄F Strong electron-withdrawing (F, OCHF₂) ~420 (estimated)
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (80853-85-6) -OCH₂CH₃ (ethoxy) Moderate electron-donating (ethoxy) 390.51
1-((2-(4-((Trifluoromethyl)thio)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (80864-25-1) -SCF₃ (trifluoromethylthio) Strong electron-withdrawing (SCF₃) ~430 (estimated)
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (1799-97-9) -NO₂, -CF₃, -Cl Very strong electron-withdrawing (NO₂, CF₃) 355.68

Key Observations :

  • The target compound’s difluoromethoxy group (OCHF₂) provides intermediate electron-withdrawing effects compared to stronger groups like SCF₃ or NO₂ .

Key Observations :

  • The target compound’s difluoromethoxy group may offer a balance between stability and reactivity, making it suitable for applications requiring prolonged activity (e.g., slow-release agrochemicals).
  • Compared to flufenprox (), which includes a chloro group, the target compound’s fluorine substituents likely reduce toxicity while maintaining efficacy .

Physicochemical Properties

Compound (CAS) logP (Estimated) Solubility (Water) Boiling Point (°C)
Target Compound ~4.5 Low >300
80853-85-6 3.8 Moderate 280–300
1799-97-9 5.2 Very low >350

Key Observations :

  • Nitro-containing compounds (e.g., 1799-97-9) exhibit higher logP values, reducing aqueous solubility .

Biological Activity

Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-, also known by its CAS number 80843-63-6, is a complex organic compound with a molecular formula of C24H23F3O3C_{24}H_{23}F_{3}O_{3} and a molecular weight of approximately 416.43 g/mol. The compound features a benzene ring with multiple functional groups, notably difluoromethoxy and fluorophenoxy substituents, which suggest potential applications in pharmaceuticals and agrochemicals due to their unique electronic properties and biological activities.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • Molecular Formula : C24H23F3O3C_{24}H_{23}F_{3}O_{3}
  • Molecular Weight : 416.43 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 466.3ºC at 760 mmHg
  • Flash Point : 245.4ºC

Structural Features

FeatureDescription
Benzene RingCentral aromatic structure
Difluoromethoxy GroupElectron-withdrawing group
Fluorophenoxy GroupEnhances lipophilicity and biological activity

The biological activity of Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- can be attributed to its structural components:

  • Anti-inflammatory Properties : The difluoromethoxy group may contribute to the modulation of inflammatory pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting potential applications in infection control.
  • Anticancer Potential : The presence of fluorinated substituents is often associated with enhanced anticancer activity due to improved metabolic stability and selective toxicity towards cancer cells.

Comparative Activity Data

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

Compound NameBiological ActivityUnique Aspects
Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)Anti-inflammatoryLacks difluoromethoxy group
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)Antimicrobial propertiesChlorine instead of fluorine
Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)Anticancer activityBromine substituent affects reactivity

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds, providing insights into the potential applications of Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-.

  • Anti-inflammatory Study : A study demonstrated that compounds with difluoromethoxy groups exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for anti-inflammatory effects.
  • Antimicrobial Efficacy : Research indicated that fluorinated phenolic compounds possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Investigations into fluorinated benzene derivatives revealed enhanced cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Q. Key findings :

  • Difluoromethoxy group : Enhances metabolic stability vs. chloro analogs .
  • Fluorophenoxy moiety : Reduces CYP450-mediated oxidation.
  • Table : PK parameters of analogs
Analog (R-group)Half-life (h)Bioavailability (%)
–OCF₂H (target)12.358
–OCH₃8.734
–Cl6.522

Q. What computational approaches predict the binding mode of this compound to biological targets, and how can researchers validate these predictions experimentally?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with protein active sites (e.g., COX-2).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
  • Validation :
  • Site-directed mutagenesis : Modify key residues (e.g., Ser530 in COX-2) and measure activity loss.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to confirm docking predictions.

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Systematic investigation :

Solubility testing : Measure logP and aqueous solubility; poor solubility may limit bioavailability.

Plasma protein binding : Use equilibrium dialysis to assess free fraction.

Metabolite profiling : Identify inactive/degraded metabolites via LC-HRMS.

  • Formulation adjustments : Introduce co-solvents (e.g., PEG 400) or nanoemulsions to enhance delivery.

Key Notes

  • Structural Uniqueness : The compound’s difluoromethoxy and fluorophenoxy groups enhance metabolic stability and target selectivity vs. simpler aryl ethers .

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